

2-Nitronicotinonitrile: A Comprehensive Technical Profile on Stability and Reactivity

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Compound of Interest

Compound Name: 2-Nitronicotinonitrile

CAS No.: 105151-36-8

Cat. No.: B017370

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This guide provides an in-depth analysis of the chemical stability and reactivity of **2-nitronicotinonitrile**, a key heterocyclic building block in medicinal chemistry and materials science. By understanding its fundamental properties, researchers can optimize its use in synthesis, ensure safe handling and storage, and accelerate the development of novel molecular entities. This document moves beyond a simple recitation of facts to explain the causal relationships that govern the compound's behavior, providing a framework for predictive and robust experimental design.

Introduction: The Strategic Importance of 2-Nitronicotinonitrile

2-Nitronicotinonitrile (2-nitro-3-pyridinecarbonitrile) is a substituted pyridine derivative featuring two powerful electron-withdrawing groups: a nitro group (-NO₂) at the 2-position and a nitrile group (-CN) at the 3-position. This electronic arrangement renders the pyridine ring highly electron-deficient, bestowing upon the molecule a unique and versatile reactivity profile that makes it a valuable precursor in the synthesis of complex nitrogen-containing heterocycles. Its structural motifs are found in various biologically active compounds, making it a compound of significant interest for drug discovery professionals.

Core Chemical and Physical Properties

A foundational understanding of a molecule's physical characteristics is paramount before its use in any application. These properties, summarized in Table 1, dictate solvent selection, reaction conditions, and purification strategies.

Property	Value	Reference
IUPAC Name	2-nitropyridine-3-carbonitrile	
Molecular Formula	C ₆ H ₃ N ₃ O ₂	
Molecular Weight	149.11 g/mol	
CAS Number	105151-36-8	
Appearance	Typically a solid at room temperature	Inferred from related compounds
SMILES	<chem>C1=CC(=C(N=C1)[O-])C#N</chem>	

Table 1: Key Chemical and Physical Properties of **2-Nitronicotinonitrile**.

Stability Profile: Handling, Storage, and Degradation Pathways

The stability of a chemical reagent is a critical parameter that influences its shelf-life, reaction consistency, and safety. The dual presence of a nitro group and a nitrile group on an aromatic ring suggests several potential instability pathways that must be managed.

Thermal Stability

While specific thermogravimetric analysis (TGA) data for **2-nitronicotinonitrile** is not readily available in the public domain, the thermal stability can be inferred from the behavior of related compounds. Aromatic nitro compounds can be energetic and may decompose exothermically at elevated temperatures. The thermal decomposition of Group 2 nitrates, for instance, shows that heating leads to the release of nitrogen dioxide (NO₂) gas. It is plausible that significant heating of **2-nitronicotinonitrile** could lead to the cleavage of the C-NO₂ bond.

Recommendation: Avoid excessive heating of the neat compound. When performing reactions at elevated temperatures, use a suitable solvent to dissipate heat and maintain temperature control. Perform small-scale tests to determine the onset of any exothermic decomposition before scaling up.

Photostability

The nitroaromatic moiety in **2-nitronicotinonitrile** acts as a chromophore that can absorb UV and visible light. This absorption can lead to photochemical degradation. The International Council for Harmonisation (ICH) Q1B guidelines provide a standardized protocol for assessing the photostability of drug substances.

Causality: Upon absorption of light, the nitro group can be excited to a state where it can participate in various reactions, including hydrogen abstraction from a solvent or another molecule, or intramolecular rearrangements, leading to a complex mixture of degradation products.

Experimental Protocol: ICH Q1B Confirmatory Photostability Testing

This protocol is a self-validating system to determine if a substance is photolabile.

- **Sample Preparation:** Prepare two sets of samples of **2-nitronicotinonitrile**. One set is the test sample, and the other is a "dark control" wrapped in aluminum foil to shield it from light.
- **Light Source:** Expose the samples to a light source that conforms to ICH Q1B Option 1 or Option 2 specifications. An Option 2 setup uses separate cool white fluorescent and near-UV lamps.
- **Exposure Conditions:** Irradiate the samples until they have received an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- **Analysis:** After exposure, analyze both the irradiated samples and the dark controls using a validated stability-indicating HPLC method.
- **Evaluation:** Compare the chromatograms. Significant formation of new peaks or a decrease in the parent peak area in the irradiated sample relative to the dark control indicates

photolability.

Figure 1: Key stability considerations for **2-nitronicotinonitrile**.

Hydrolytic Stability

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds in two stages: first to the corresponding amide (2-nitronicotinamide) and then, upon further hydrolysis, to the carboxylic acid (2-nitronicotinic acid).

- **Acid-Catalyzed Hydrolysis:** Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water.
- **Base-Catalyzed Hydrolysis:** Direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon initiates the hydrolysis.

Studies on the hydrolysis of cyanopyridines in high-temperature water show that the reaction proceeds to the corresponding amide and then the carboxylic acid. The rate of this hydrolysis is dependent on pH and temperature. The strong electron-withdrawing effect of the ortho-nitro group in **2-nitronicotinonitrile** is expected to increase the electrophilicity of the nitrile carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted nicotinonitrile.

General Handling and Storage Recommendations

Based on the potential hazards, the following handling and storage procedures are recommended:

- **Ventilation:** Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.
- **Personal Protective Equipment (PPE):** Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The container should be tightly sealed to prevent moisture ingress.

- **Incompatibility:** Avoid contact with strong bases, which could catalyze vigorous hydrolysis, and strong reducing agents, which could react exothermically with the nitro group.

Reactivity Profile: A Hub for Synthetic Transformations

The unique electronic nature of **2-nitronicotinonitrile** makes it a versatile substrate for a variety of chemical transformations. The reactivity can be logically categorized by the functional group involved.

Reactions at the Nitrile Group

The nitrile group is a valuable functional handle for conversion into other key chemical moieties.

As discussed in the stability section, controlled hydrolysis can be used synthetically to produce 2-nitronicotinamide or 2-nitronicotinic acid, which are themselves valuable intermediates. Selective conversion to the amide can often be achieved under milder conditions, while forcing conditions (e.g., high temperature, strong acid/base) will drive the reaction to the carboxylic acid.

The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents.

- **Causality:** Reagents like lithium aluminum hydride (LiAlH_4) deliver hydride ions (H^-) that perform a nucleophilic attack on the electrophilic nitrile carbon. Two successive additions of hydride are required to fully reduce the triple bond. A final aqueous workup protonates the resulting dianion to yield the primary amine, (2-nitropyridin-3-yl)methanamine.

Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile group.

- **Mechanism:** The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon. The resulting imine anion intermediate is stable until an acidic workup hydrolyzes it to a ketone. This provides a reliable method for forming a C-C bond and introducing a carbonyl group.

Figure 2: Key synthetic transformations of the nitrile group.

Reactions at the Nitro Group

The aromatic nitro group is arguably one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced.

The most common and synthetically valuable reaction of the nitro group is its reduction to an amine (2-amino-3-cyanopyridine). This transformation is fundamental in drug development for introducing a basic, nucleophilic amine group that can be further functionalized.

- Expertise in Reagent Selection: The choice of reducing agent is critical and depends on the presence of other sensitive functional groups.
 - Catalytic Hydrogenation: Reagents like H₂ over Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel are highly effective. This method is often clean, but care must be taken as it can also reduce other groups (like nitriles, though typically under more forcing conditions).
 - Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are robust and economical.
 - Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with Pd/C is a milder alternative to using gaseous hydrogen.

Experimental Protocol: Reduction of Aromatic Nitro Group with Iron

This protocol is a classic, reliable, and cost-effective method.

- Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add **2-nitronicotinonitrile** and a solvent such as ethanol, acetic acid, or water.
- Reagent Addition: Add iron powder (typically 3-5 equivalents) and a small amount of ammonium chloride or acetic acid to activate the metal surface.
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

- Isolation: The filtrate is typically neutralized with a base (e.g., NaHCO_3) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude product, 2-amino-3-cyanopyridine, which can be purified by crystallization or chromatography.

Reactions on the Pyridine Ring: Nucleophilic Aromatic Substitution ($\text{S}_\text{n}\text{Ar}$)

The pyridine ring of **2-nitronicotinonitrile** is highly activated towards nucleophilic attack due to the powerful electron-withdrawing effects of both the ortho-nitro and meta-cyano groups. This makes it a prime candidate for Nucleophilic Aromatic Substitution ($\text{S}_\text{n}\text{Ar}$).

- Causality: The electron-withdrawing groups pull electron density from the ring, making the ring carbons electrophilic. A nucleophile can attack a carbon atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility. The nitro group at the 2-position is particularly effective at stabilizing this intermediate through resonance. Expulsion of a leaving group from the ring restores aromaticity.

In **2-nitronicotinonitrile**, the nitro group itself can act as a leaving group when attacked by strong nucleophiles, a known reactivity pattern for 2-nitropyridines. This allows for the direct displacement of the nitro group to introduce a wide range of functionalities at the 2-position.

Figure 3: Generalized workflow for the $\text{S}_\text{n}\text{Ar}$ reaction.

Conclusion and Future Perspectives

2-Nitronicotinonitrile is a molecule with a rich and predictable reactivity profile governed by the interplay of its three key components: the pyridine ring, the nitro group, and the nitrile group. Its stability, while requiring careful management with respect to heat, light, and pH, is sufficient for practical synthetic applications. The true power of this reagent lies in its capacity for selective transformations. The nitrile group offers pathways to amines, amides, and ketones; the nitro group provides a gateway to the synthetically crucial aromatic amine; and the activated ring system allows for direct functionalization via nucleophilic aromatic substitution. For researchers in drug development, this molecule represents a strategic platform for generating diverse libraries of novel heterocyclic compounds for biological screening. Future

work should focus on quantifying its stability profile (e.g., TGA/DSC analysis, hydrolysis kinetics) to further refine reaction optimization and safety protocols.

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